4-Methyl-2-heptanol

Physical Chemistry Volatility Thermodynamics

4-Methyl-2-heptanol (CAS 56298-90-9) is a C8 branched secondary fatty alcohol with the molecular formula C8H18O and molecular weight 130.23 g/mol. It is a colorless liquid (boiling point 171–172 °C, density ~0.8 g/cm³, vapor pressure ~0.45 mmHg at 25 °C).

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 56298-90-9
Cat. No. B3053814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-heptanol
CAS56298-90-9
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(C)CC(C)O
InChIInChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
InChIKeyGUHWHNUGIGOSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.73 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-heptanol (CAS 56298-90-9) Procurement Specifications & Chemical Identity


4-Methyl-2-heptanol (CAS 56298-90-9) is a C8 branched secondary fatty alcohol with the molecular formula C8H18O and molecular weight 130.23 g/mol [1]. It is a colorless liquid (boiling point 171–172 °C, density ~0.8 g/cm³, vapor pressure ~0.45 mmHg at 25 °C) [2] . This compound is a naturally occurring constituent of Osmanthus fragrans (sweet osmanthus) flowers [3] and is classified as a fatty alcohol [4].

4-Methyl-2-heptanol: Why Analog Substitution Is Not Viable for Specialized Applications


Within the C7–C9 secondary alcohol series, subtle structural modifications (e.g., carbon chain length, methyl branch position) produce significant shifts in physicochemical properties (boiling point, vapor pressure, log P) that directly impact volatility, solvent partitioning, and sensory character [1] . Moreover, 4-methyl-2-heptanol possesses two chiral centers, making stereochemical purity a critical differentiator for asymmetric synthesis and chiral recognition studies [2]. Generic substitution with unbranched 2-heptanol or adjacent homologs therefore fails to replicate the specific performance profiles required in analytical, synthetic, or flavor/fragrance research contexts.

4-Methyl-2-heptanol Comparative Performance Data: Quantified Differentiation from Closest Analogs


Boiling Point Differentiation: 4-Methyl-2-heptanol vs. Unbranched 2-Heptanol

4-Methyl-2-heptanol exhibits a significantly higher boiling point (171–172 °C) compared to its unbranched C8 analog 2-heptanol (158–161 °C) [1] . This ~13 °C increase is attributed to increased van der Waals interactions from the methyl branch, which directly influences distillation protocols and vapor pressure-dependent applications.

Physical Chemistry Volatility Thermodynamics

Vapor Pressure at 25 °C: Quantified Volatility Offset for Headspace Applications

The vapor pressure of 4-methyl-2-heptanol is estimated at 0.45 mmHg at 25 °C [1], whereas the unbranched 2-heptanol exhibits a vapor pressure of approximately 1.6 hPa (~1.2 mmHg) under the same conditions . This ~2.7× lower volatility directly affects headspace concentration and evaporation rates.

Volatility Headspace Analysis Material Science

Chain-Length Dependence: Boiling Point Trends in the 4-Methyl-2-alkanol Series

Within the 4-methyl-2-alkanol homologous series, boiling point increases systematically with chain length: C7 (4-methyl-2-hexanol) ~152.7 °C, C8 (4-methyl-2-heptanol) ~171.5 °C, C9 (4-methyl-2-octanol) ~189.1 °C [1]. This ~18–19 °C increment per added methylene unit demonstrates predictable, quantifiable behavior that guides analytical method development and synthetic pathway selection.

Structure-Property Relationships QSAR Analytical Chemistry

Stereochemical Complexity: Two Chiral Centers Enable Enantioselective Applications

4-Methyl-2-heptanol contains two chiral centers (C2 and C4), yielding up to four stereoisomers [1]. In contrast, the unbranched 2-heptanol possesses only one chiral center (two enantiomers) [2]. This doubled stereochemical complexity makes 4-methyl-2-heptanol a more demanding but also more information-rich probe for chiral chromatography method development, asymmetric catalysis screening, and stereochemical structure–activity relationship (SSAR) studies.

Stereochemistry Asymmetric Synthesis Chiral Resolution

4-Methyl-2-heptanol Recommended Use Cases Driven by Quantitative Differentiation


Natural Product Chemistry & Osmanthus Fragrans Volatile Profiling

As a verified constituent of sweet osmanthus (Osmanthus fragrans) headspace [1], 4-methyl-2-heptanol is indispensable for authenticating botanical extracts, quantifying floral volatile emission, and formulating nature-identical fragrances. Its lower vapor pressure (0.45 mmHg vs. 1.2 mmHg for 2-heptanol) ensures a more faithful reproduction of the natural volatile release profile compared to unbranched analogs.

Chiral Chromatography Method Development & Validation

The two chiral centers in 4-methyl-2-heptanol provide a challenging test mixture for evaluating chiral stationary phases and optimizing enantioselective separation conditions [2]. Its higher boiling point (~13 °C above 2-heptanol) also facilitates baseline resolution in GC and HPLC due to longer retention, enabling more robust method transfer.

Structure-Property Relationship (QSAR/QSPR) Modeling

The systematic boiling point increase (~19 °C per added methylene) within the 4-methyl-2-alkanol series makes 4-methyl-2-heptanol a critical data point for refining predictive models of volatility, partition coefficients, and retention indices. Procurement of this compound is essential for computational chemistry and physical property databases requiring precise experimental validation.

Asymmetric Synthesis & Chiral Building Block Research

When stereochemical purity is paramount, 4-methyl-2-heptanol (either as a racemate for method development or as a single enantiomer) serves as a chiral building block for synthesizing enantiomerically enriched secondary alcohols, esters, or ketones. Its dual stereocenters offer a more stringent test of asymmetric induction than simpler C8 alcohols, accelerating catalyst screening and mechanistic studies [3].

Technical Documentation Hub

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